![molecular formula C17H12FN3O2S B2680744 3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine CAS No. 896053-76-2](/img/structure/B2680744.png)
3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine
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Description
3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the pyridazine family of compounds, which are known for their diverse biological activities. This compound has been found to have a range of potential applications in various areas of research, including drug discovery, cancer research, and neuroscience.
Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
Researchers have developed new heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[2,3-c]cinnolines, through a multi-step synthesis process. This process involves the alkylation of 3-cyanopyridine-2(1H)-thiones, closure of the thiophene ring, and finally, the closure of the pyridazine ring by condensation. These compounds enrich the diversity of heterocyclic chemistry and can serve as precursors for further chemical transformations (Artemov et al., 1998).
Anti-Cancer Activity
Novel fluoro-substituted benzo[b]pyran compounds, derived from reactions involving compounds similar to 3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine, have shown anti-lung cancer activity. These compounds, upon undergoing various chemical reactions, have demonstrated significant anticancer activity against cell lines of human cancer, including lung, breast, and CNS cancer, at low concentrations compared to reference drugs (Hammam et al., 2005).
Anti-Inflammatory and Analgesic Activities
Research on imidazolyl acetic acid derivatives, including 4-fluorobenzylidene-based compounds, has revealed their potential as anti-inflammatory and analgesic agents. These compounds were evaluated against carrageenan-induced rat paw edema and in writhing tests in mice, showing significant activity. Such findings highlight their therapeutic potential in treating inflammation and pain (Khalifa & Abdelbaky, 2008).
properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-(3-nitrophenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2S/c18-15-7-2-1-4-13(15)11-24-17-9-8-16(19-20-17)12-5-3-6-14(10-12)21(22)23/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWPNASDYVVINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine |
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